molecular formula C9H12N2O B15242356 N'-Hydroxy-2,4-dimethylbenzimidamide

N'-Hydroxy-2,4-dimethylbenzimidamide

Cat. No.: B15242356
M. Wt: 164.20 g/mol
InChI Key: IFFWMMRYAJUJOW-UHFFFAOYSA-N
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Description

N’-Hydroxy-2,4-dimethylbenzimidamide is a chemical compound with the molecular formula C9H12N2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Hydroxy-2,4-dimethylbenzimidamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

In industrial settings, the synthesis of N’-Hydroxy-2,4-dimethylbenzimidamide may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2,4-dimethylbenzimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into its reduced forms, potentially altering its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the synthesis of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted benzimidamides.

Scientific Research Applications

N’-Hydroxy-2,4-dimethylbenzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2,4-dimethylbenzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-2,4-dimethylbenzimidamide is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its hydroxy group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N'-hydroxy-2,4-dimethylbenzenecarboximidamide

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(7(2)5-6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11)

InChI Key

IFFWMMRYAJUJOW-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=N/O)/N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=NO)N)C

Origin of Product

United States

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